![molecular formula C16H21N9O3S2 B2817770 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide CAS No. 886902-29-0](/img/structure/B2817770.png)
2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide” is a unique chemical with the linear formula: C18H21N7O3S . It has a molecular weight of 415.477 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula: C18H21N7O3S . This indicates that it contains 18 carbon atoms, 21 hydrogen atoms, 7 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . For a detailed molecular structure, it would be best to refer to specialized chemical structure databases or software.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Derivatives of triazine have been synthesized and evaluated for their antiviral properties. For example, Demchenko et al. (2020) synthesized derivatives of (4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide and evaluated their antiviral activity against the influenza A virus H1N1 California/07/2009, demonstrating high antiviral activity in vitro with an effective concentration (EC50) of 0.6 µg/ml and a selectivity index (SI) > 170, suggesting potential for further study as antiviral agents (Demchenko et al., 2020).
Anticancer and Antimicrobial Activities
Compounds incorporating triazine cores have shown promise in anticancer and antimicrobial activities. Riyadh et al. (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives with observed anticancer and antimicrobial effects, highlighting the versatility of triazine derivatives in the development of new therapeutic agents (Riyadh et al., 2013).
Insecticidal Activity
The synthesis of novel heterocycles incorporating a thiadiazole moiety, derived from triazine compounds, has been explored for potential insecticidal applications against pests like the cotton leafworm, Spodoptera littoralis. Fadda et al. (2017) developed new heterocycles that were evaluated for their insecticidal properties, providing a basis for the development of environmentally friendly insecticides (Fadda et al., 2017).
Enzyme Inhibition
Research on triazine derivatives has also extended to enzyme inhibition as a therapeutic strategy. Shukla et al. (2012) synthesized BPTES analogs, including triazine derivatives, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), showing promise in the attenuation of cancer cell growth both in vitro and in vivo (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N9O3S2/c1-3-18-13-21-14(19-4-2)25-15(22-13)23-24-16(25)29-9-12(26)20-10-5-7-11(8-6-10)30(17,27)28/h5-8H,3-4,9H2,1-2H3,(H,20,26)(H2,17,27,28)(H2,18,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJAEJVOJQFSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N9O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



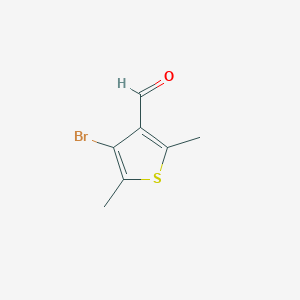
![N-[1-(3,5-Dimethylpyrazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2817694.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2817695.png)
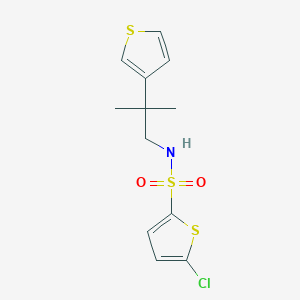
![4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline](/img/structure/B2817698.png)
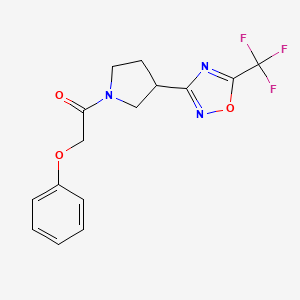
![1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2817702.png)
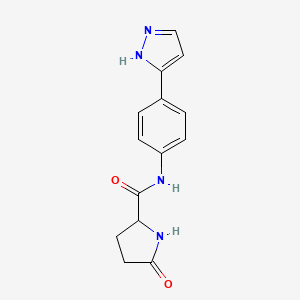
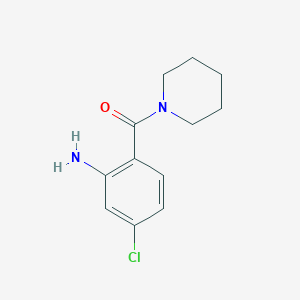
![3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)
![3-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2817707.png)
![N-{[4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl]carbonyl}glycine](/img/structure/B2817710.png)